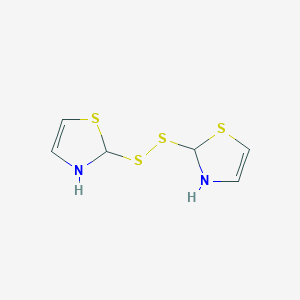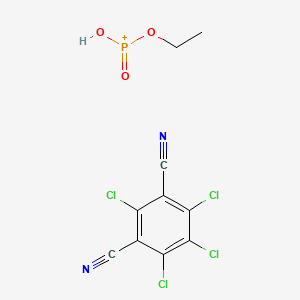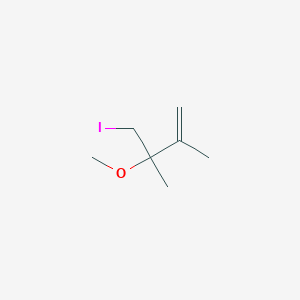
1-Butene, 4-iodo-3-methoxy-2,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butene, 4-iodo-3-methoxy-2,3-dimethyl- is an organic compound with a unique structure characterized by the presence of an iodine atom, a methoxy group, and two methyl groups attached to a butene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butene, 4-iodo-3-methoxy-2,3-dimethyl- typically involves the iodination of a suitable precursor. One common method is the free radical iodination of 1-Butene, 3-methoxy-2,3-dimethyl- using iodine and a radical initiator such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butene, 4-iodo-3-methoxy-2,3-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium azide or potassium cyanide.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The double bond in the butene backbone can be reduced to form the corresponding alkane using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions:
Substitution: Sodium azide, potassium cyanide, dimethyl sulfoxide (DMSO) as solvent.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Major Products Formed:
Substitution: 1-Butene, 4-azido-3-methoxy-2,3-dimethyl-, 1-Butene, 4-cyano-3-methoxy-2,3-dimethyl-.
Oxidation: 1-Butene, 4-iodo-3-methoxy-2,3-dimethyl-aldehyde, this compoundcarboxylic acid.
Reduction: 1-Butane, 4-iodo-3-methoxy-2,3-dimethyl-.
Wissenschaftliche Forschungsanwendungen
1-Butene, 4-iodo-3-methoxy-2,3-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of iodinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism by which 1-Butene, 4-iodo-3-methoxy-2,3-dimethyl- exerts its effects depends on the specific reaction it undergoes. For example:
Substitution Reactions: The iodine atom is displaced by a nucleophile through an SN2 mechanism, where the nucleophile attacks the carbon atom bonded to iodine, leading to the formation of a new bond and the release of iodide ion.
Oxidation Reactions: The methoxy group is oxidized through a series of electron transfer steps, resulting in the formation of an aldehyde or carboxylic acid.
Reduction Reactions: The double bond in the butene backbone is reduced by the addition of hydrogen atoms, facilitated by a catalyst, converting it into an alkane.
Vergleich Mit ähnlichen Verbindungen
1-Butene, 4-iodo-3-methoxy-2,3-dimethyl- can be compared with other similar compounds such as:
1-Butene, 3,3-dimethyl-: Lacks the iodine and methoxy groups, making it less reactive in certain substitution and oxidation reactions.
2-Butene, 2,3-dimethyl-: Contains a different arrangement of methyl groups and a double bond, leading to different reactivity and applications.
1-Butene, 2,3-dimethyl-:
The uniqueness of 1-Butene, 4-iodo-3-methoxy-2,3-dimethyl- lies in its specific functional groups, which impart distinct reactivity and make it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
105543-02-0 |
|---|---|
Molekularformel |
C7H13IO |
Molekulargewicht |
240.08 g/mol |
IUPAC-Name |
4-iodo-3-methoxy-2,3-dimethylbut-1-ene |
InChI |
InChI=1S/C7H13IO/c1-6(2)7(3,5-8)9-4/h1,5H2,2-4H3 |
InChI-Schlüssel |
FQKZMXTXUMFUAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(C)(CI)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



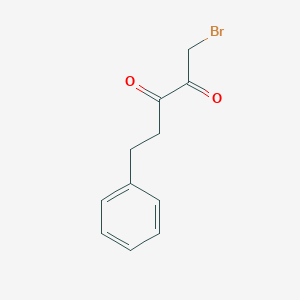
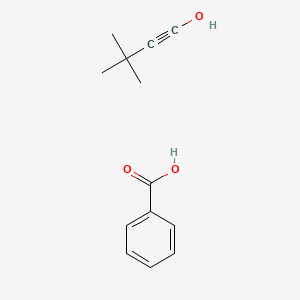
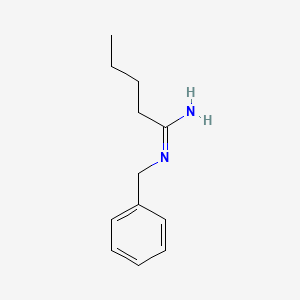
![1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane](/img/structure/B14321979.png)
![1-[2-(Thiophen-3-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14321985.png)
![5-[(Carboxymethyl)amino]-4-hydroxypentanoic acid](/img/structure/B14321992.png)
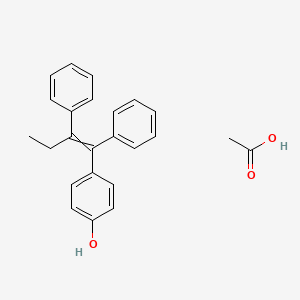
![(4E)-4-{[4-(Diethylamino)phenyl]imino}-2-propylcyclohexa-2,5-dien-1-one](/img/structure/B14322014.png)
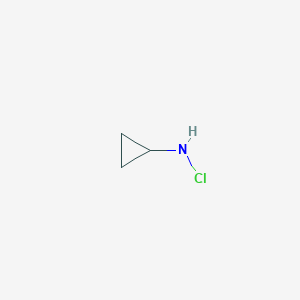
![4-[2-(2-Methoxyphenyl)hydrazinylidene]-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14322023.png)
![4-[2-[4-Hydroxy-3,5-bis[(4-hydroxyphenyl)methyl]phenyl]propan-2-yl]-2,6-bis[(4-hydroxyphenyl)methyl]phenol](/img/structure/B14322026.png)
